molecular formula C19H19N3O3 B11159998 N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11159998
M. Wt: 337.4 g/mol
InChI Key: OXKJMXGAYQYTEC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinazolinone intermediate.

    Formation of the Butanamide Side Chain: The final step involves the acylation of the quinazolinone intermediate with a butanoyl chloride or a similar reagent to form the butanamide side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide
  • N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)pentanamide

Uniqueness

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of the quinazolinone core and the methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C19H19N3O3/c1-3-17(18(23)21-13-7-6-8-14(11-13)25-2)22-12-20-16-10-5-4-9-15(16)19(22)24/h4-12,17H,3H2,1-2H3,(H,21,23)

InChI Key

OXKJMXGAYQYTEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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